molecular formula C17H15NO2 B1403976 Methyl 4-phenyl-4-(phenylamino)but-2-ynoate CAS No. 1432053-77-4

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

Cat. No. B1403976
CAS RN: 1432053-77-4
M. Wt: 265.31 g/mol
InChI Key: YUHRCZGUPFIXET-UHFFFAOYSA-N
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Description

“Methyl 4-phenyl-4-(phenylamino)but-2-ynoate” is a chemical compound with the molecular formula C17H15NO2 . It has a molecular weight of 265.31 g/mol.


Molecular Structure Analysis

The molecular structure of “Methyl 4-phenyl-4-(phenylamino)but-2-ynoate” is defined by its molecular formula, C17H15NO2 . For a more detailed analysis, you may need to refer to a specific source or use a molecular modeling software.


Physical And Chemical Properties Analysis

“Methyl 4-phenyl-4-(phenylamino)but-2-ynoate” has a molecular weight of 265.31 g/mol. Other physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

Synthesis of Azo Dyes

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate: is a valuable precursor in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are extensively used in textile industries. The compound can undergo diazotization followed by coupling with aromatic compounds to form azo linkages, resulting in a wide range of colorants .

Pharmaceutical Applications

Secondary amines, such as those derived from this compound, are integral in the synthesis of various pharmaceuticals. They form the backbone of many antidepressants, psychedelic and opiate analgesics, including compounds like clomipramine and desipramine, as well as phenethylamines, codeine, heroin, and morphine .

Agrochemical Synthesis

The compound’s secondary amine group is crucial for the development of agrochemicals. It can be used to create pesticides and herbicides that help in protecting crops from pests and diseases, thereby enhancing agricultural productivity .

Supramolecular Chemistry

In supramolecular chemistry, Methyl 4-phenyl-4-(phenylamino)but-2-ynoate can contribute to the formation of complex structures through intermolecular interactions. Its molecular structure allows for hydrogen bonding and other non-covalent interactions, which are essential in the design of molecular assemblies .

Antimicrobial Agents

Research indicates that derivatives of this compound have potential as antimicrobial agents. They can be synthesized and tested against various bacterial and fungal species, contributing to the fight against drug-resistant pathogens .

Anticancer Research

The structural framework of Methyl 4-phenyl-4-(phenylamino)but-2-ynoate can be modified to yield compounds with antiproliferative properties. These derivatives can be evaluated for their effectiveness against cancer cell lines, such as human breast adenocarcinoma (MCF7), offering insights into new cancer treatments .

Molecular Modelling

This compound can also be used in molecular modelling studies to predict the behavior of new derivatives. By understanding its interaction with biological targets, researchers can design more effective drugs with improved binding affinities .

Material Science

In material science, the compound’s ability to form stable molecular structures makes it a candidate for creating novel materials. Its derivatives could be used in the development of organic semiconductors, sensors, or as part of advanced composite materials .

properties

IUPAC Name

methyl 4-anilino-4-phenylbut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17(19)13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHRCZGUPFIXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate

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